Lanthanum;titanium;hydrate

Ferroelectrics High-Temperature Piezoelectrics Ceramics

High-temperature piezoelectric and photocatalytic R&D requires materials that fail gracefully above 1000°C-most titanates depolarize below 400°C. Lanthanum titanium hydrate (La₂Ti₂O₇) solves this with a Curie point of 1461-1500°C. - **Piezoelectric stability**: d₃₃ values of 2.6-16 pC/N maintained past 1000°C (vs. BaTiO₃ depolarization at 120°C). - **Photocatalytic benchmark**: Quantum yield up to 27% for overall water splitting; band gap 3.2-3.3 eV. - **Supply**: Available as PC/MPC-derived powders (high surface area) or thin films for 5G dielectrics (ε~60, tanδ<0.02 @ 10 GHz).

Molecular Formula H2LaOTi
Molecular Weight 204.788 g/mol
Cat. No. B12341926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum;titanium;hydrate
Molecular FormulaH2LaOTi
Molecular Weight204.788 g/mol
Structural Identifiers
SMILESO.[Ti].[La]
InChIInChI=1S/La.H2O.Ti/h;1H2;
InChIKeyLWCITCKJZUEVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Titanate (La2Ti2O7) Procurement Guide


Lanthanum titanium hydrate, commonly referring to the hydrated precursor or the layered perovskite oxide Lanthanum Titanate (La₂Ti₂O₇, CAS: 12031-47-9), is a multifunctional ceramic material recognized for its combination of an exceptionally high ferroelectric Curie temperature and photocatalytic activity under ultraviolet (UV) light [1][2]. It crystallizes in a layered perovskite structure (monoclinic, space group P2₁) which is responsible for its unique anisotropic properties, including high thermal stability and a wide electronic band gap of approximately 3.2–3.3 eV [3][4]. This compound is commercially available in various purity grades and is primarily used in research and development for high-temperature piezoelectric sensors, microwave dielectrics, and as a photocatalyst for water splitting and pollutant degradation [5].

Lanthanum Titanate (La2Ti2O7) Substitution Limitations


While the market offers various titanates (e.g., SrTiO₃, BaTiO₃) and other layered perovskites, La₂Ti₂O₇ occupies a distinct performance niche where generic substitution fails due to its combination of an ultra-high Curie temperature (Tc ~1461–1500 °C) and a wide band gap (~3.2–3.3 eV) [1][2]. Standard ferroelectrics like BaTiO₃ (Tc ~120 °C) or Pb(Zr,Ti)O₃ (PZT, Tc ~200–400 °C) lose their piezoelectric functionality at moderate temperatures, whereas La₂Ti₂O₇ remains ferroelectric and piezoelectric well beyond 1000 °C, making it indispensable for high-temperature sensors and actuators [1]. In photocatalysis, the layered perovskite structure of La₂Ti₂O₇ provides a higher quantum yield for water splitting (up to 27%) compared to its solid-state synthesized counterpart, demonstrating that even within the same nominal compound class, synthesis method and resulting morphology critically impact performance [3]. Substituting with a simpler analog like TiO₂ or a non-layered perovskite would compromise either the high-temperature operational stability or the specific band-edge alignment required for efficient UV-driven water splitting [4].

Lanthanum Titanate (La2Ti2O7) Performance Comparison


Ultra-High Curie Temperature vs. Conventional Ferroelectrics

La₂Ti₂O₇ exhibits a ferroelectric Curie temperature (Tc) of 1461–1500 °C, which is significantly higher than that of conventional perovskite ferroelectrics like BaTiO₃ (Tc ~120 °C) and Pb(Zr,Ti)O₃ (PZT, Tc ~200–400 °C) [1]. This value also exceeds that of other layered perovskite ferroelectrics, such as Sr₂Ta₂O₇ (Tc = -107 °C), and is among the highest known for any oxide ferroelectric, enabling stable piezoelectric operation in extreme thermal environments [2][3].

Ferroelectrics High-Temperature Piezoelectrics Ceramics

Photocatalytic Quantum Yield: PC vs. Solid-State Synthesis

The photocatalytic performance of La₂Ti₂O₇ is highly synthesis-dependent. La₂Ti₂O₇ prepared by the polymerizable complex (PC) method achieves a quantum yield of 27% for overall water splitting under UV irradiation, which is approximately twofold greater than the yield achieved by La₂Ti₂O₇ prepared via the conventional solid-state reaction (SSR) method [1]. This improvement is attributed to the PC method producing a catalyst with higher surface area, better phase purity, and more uniform morphology [1].

Photocatalysis Water Splitting Hydrogen Evolution

Synthesis Method: MPC vs. PC for H₂ Evolution

A mineralization polymerizable complex (MPC) method further enhances La₂Ti₂O₇ performance compared to the standard polymerizable complex (PC) method. MPC-La₂Ti₂O₇ exhibits a photocatalytic hydrogen evolution activity that is approximately three times higher than that of PC-La₂Ti₂O₇ . This dramatic improvement is linked to the MPC method yielding larger surface areas, higher crystallization, and more uniform morphology, which collectively enhance charge separation and surface reaction kinetics .

Photocatalysis Hydrogen Evolution Synthesis Optimization

Stable High-Frequency Dielectric Performance

In thin-film form, La₂Ti₂O₇ exhibits a stable dielectric constant (ε ∼ 60) with low loss (tanδ < 0.02) at a high frequency of 10 GHz, and shows no variation under an applied DC electric field up to 250 kV/cm [1]. This behavior contrasts with classical ferroelectric materials like BaTiO₃ or PZT, which typically exhibit strong DC field dependence (tunability) and higher dielectric losses at microwave frequencies, making them less suitable for stable, high-frequency passive components [1].

Microwave Dielectrics Thin Films High-Frequency Applications

Conduction Band Edge for UV Water Splitting

The flat band potential of La₂Ti₂O₇ is estimated at -0.04 V versus the Normal Hydrogen Electrode (NHE), which is more negative (cathodic) than that of Sm₂Ti₂O₇ (-0.02 V) and Gd₂Ti₂O₇ (+0.27 V) [1]. This indicates a higher conduction band energy level for La₂Ti₂O₇ within the Ln₂Ti₂O₇ series, providing a stronger thermodynamic driving force for the reduction of H⁺ to H₂ during photocatalytic water splitting [1]. Combined with its band gap of 3.29 eV, this band-edge alignment is more favorable for UV-driven hydrogen evolution compared to the heavier lanthanide titanate analogs [1].

Photocatalysis Band Structure Water Splitting

Lanthanum Titanate (La2Ti2O7) Application Scenarios


High-Temperature Piezoelectric Sensors and Actuators

La₂Ti₂O₇ is the premier material for piezoelectric devices that must operate in high-temperature environments, such as vibration sensors in jet engines, pressure sensors in deep geothermal wells, or actuators for aerospace control surfaces. Its ultra-high Curie temperature of 1461–1500 °C ensures stable piezoelectric performance (d₃₃ values of 2.6–16 pC/N) at temperatures where conventional PZT or BaTiO₃ sensors would have long depolarized and failed [1][2]. This is a direct consequence of the material's unique layered perovskite structure and high phase transition temperature [2].

UV-Driven Photocatalytic Water Splitting

For solar fuel research, La₂Ti₂O₇ synthesized via the polymerizable complex (PC) or mineralization polymerizable complex (MPC) methods is a benchmark photocatalyst for overall water splitting under UV light. Its high quantum yield (up to 27%) and favorable conduction band edge (-0.04 V vs. NHE) provide a strong thermodynamic and kinetic advantage over simpler titanates and solid-state synthesized analogs [3][4]. Procurement should prioritize PC- or MPC-derived powders to achieve the high surface areas and crystallinity required for efficient H₂ and O₂ co-evolution from pure water [3].

Dielectric Components for Microwave Circuits

In the fabrication of capacitors, filters, and resonators for 5G/6G telecommunications and radar systems, La₂Ti₂O₇ thin films offer a unique combination of a moderate dielectric constant (ε ∼ 60) and exceptionally stable, low-loss performance (tanδ < 0.02) at frequencies up to 10 GHz [5]. Its lack of DC field dependence (negligible tunability) is a key differentiator from other perovskite ferroelectrics, ensuring that the component's capacitance remains constant under bias, which is essential for maintaining circuit stability and signal integrity in high-frequency, high-power applications [5].

Photocatalytic Pollutant Degradation

La₂Ti₂O₇ nanosheets, particularly those synthesized via low-temperature hydrothermal routes, demonstrate significantly improved photocatalytic degradation of organic pollutants like methyl orange under UV light, achieving degradation rates up to ~95% in 60 minutes [6]. This performance, which is notably superior to that of conventional solid-state reaction powders, makes La₂Ti₂O₇ a viable candidate for advanced oxidation processes in water treatment. The selection of morphologically optimized La₂Ti₂O₇ (e.g., nanosheets) is critical for maximizing active surface area and, consequently, the efficiency of pollutant decomposition [6].

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